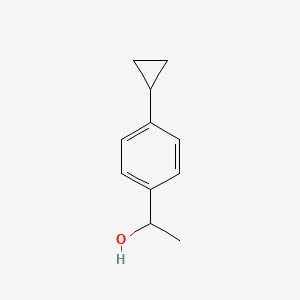
1-(4-Cyclopropylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inclusion Compounds and Selective Inclusion Modes
The study of crystalline inclusion complexes involving cyclopropane derivatives has shown that different molecular geometries can lead to distinct host-guest interactions. Specifically, the research on cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts has revealed that these compounds can form endless hydrogen-bonded chains with ethanol guests. The organization of these chains varies, with one forming supramolecular helices and the other characterized by closed loops of hydrogen bonds. This indicates that the molecular structure of cyclopropane derivatives plays a crucial role in their interaction with other molecules, which could be relevant for the analysis of 1-(4-Cyclopropylphenyl)ethan-1-ol .
Synthesis and Characterization of Cyclopropyl Derivatives
The synthesis of cyclopropyl-containing compounds can be achieved through nucleophilic substitution reactions, as demonstrated by the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This process, optimized for industrial application, yields a high-purity product, as confirmed by various spectroscopic methods. The method's efficiency and high yield suggest that similar approaches could be applicable for synthesizing 1-(4-Cyclopropylphenyl)ethan-1-ol, although the specific conditions would need to be tailored to the particular chemical structure of the target molecule .
Physical Properties of Cyclohexyl and Halobiphenyl Ethanes
The physical properties of cyclohexyl and halobiphenyl ethanes, such as transition temperatures, enthalpies, entropies, viscosities, birefringences, and dielectric constants, have been extensively studied. These properties are influenced by the molecular structure, including the length of the alkyl chain and the nature of the halogeno group. For 1-(4-Cyclopropylphenyl)ethan-1-ol, similar studies would be required to determine its physical and chemical properties, which are essential for understanding its potential applications .
Lewis Acid-Mediated Reactions of Cyclopropyl-Ethanone Derivatives
Lewis acid-mediated reactions involving cyclopropyl-ethanone derivatives have been explored, leading to the synthesis of various benzofuran derivatives. These reactions proceed through multiple steps, including nucleophilic ring-opening, aldol-type reactions, and dehydration. The versatility of these reactions in producing different compounds from similar starting materials suggests that 1-(4-Cyclopropylphenyl)ethan-1-ol could also undergo interesting chemical transformations under the influence of Lewis acids, potentially leading to the formation of novel organic compounds .
Applications De Recherche Scientifique
Cytochrome P450-Catalyzed Oxidation
Cytochrome P450cam-catalyzed oxidation of a hypersensitive radical probe, trans-1-Phenyl-2-vinylcyclopropane, leads to a diastereomeric mixture of epoxide, aldehyde, and diol products. This study provides insights into the oxidation mechanisms of cyclopropyl-containing compounds, suggesting potential applications in enzymatic reactions and organic synthesis mechanisms (Miller, Fruetel, & Ortiz de Montellano, 1992).
Prins Cyclization
The TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol enables the highly stereoselective construction of strained hexahydrooxonines and octahydrocyclopenta[b]pyrans. This demonstrates the utility of cyclopropyl compounds in facilitating complex cyclization reactions for synthesizing cyclic structures (Kumar, Dey, & Banerjee, 2018).
β-Oligopeptides Synthesis
Synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the role of cyclopropyl compounds in peptide research, particularly in developing peptide analogs with potential biomedical applications (Abele, Seiler, & Seebach, 1999).
Gold(I)-Catalyzed Cycloisomerization
The gold(I)-catalyzed cycloisomerization of 1,5-enynes to bicyclo[3.1.0]hexenes demonstrates the versatility of cyclopropyl compounds in catalysis and organic synthesis, leading to a wide range of structurally complex molecules (Luzung, Markham, & Toste, 2004).
Boronic Acids Protection
Utilization of cyclopropylboronic esters in the cyclopropanation of alkenylboronic esters highlights the importance of cyclopropyl derivatives in protecting group chemistry, enabling selective transformations and synthesis of functionalized compounds (Luithle & Pietruszka, 2000).
Propriétés
IUPAC Name |
1-(4-cyclopropylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKFTHKIYPMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylphenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

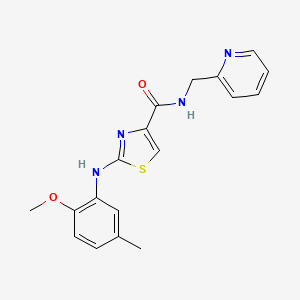
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
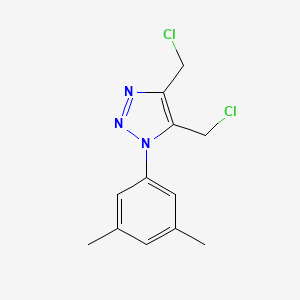
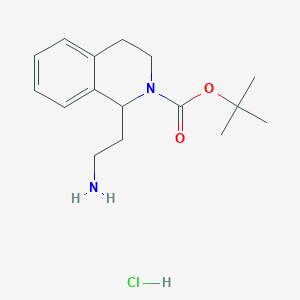
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)
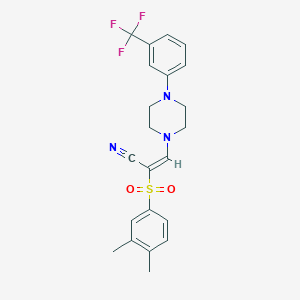
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)
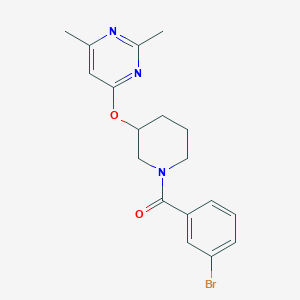
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
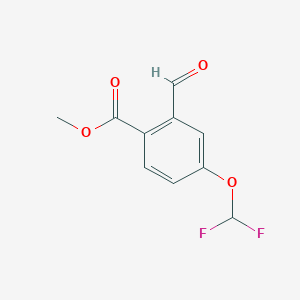

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)